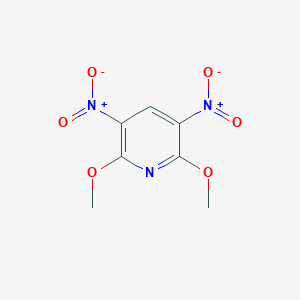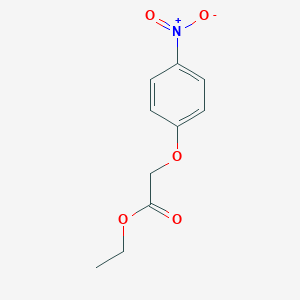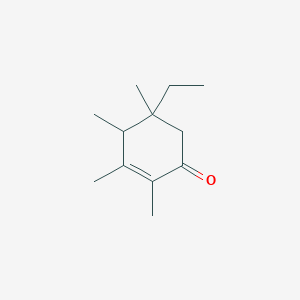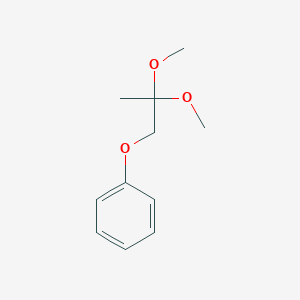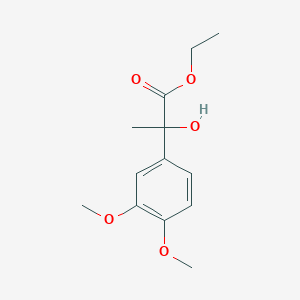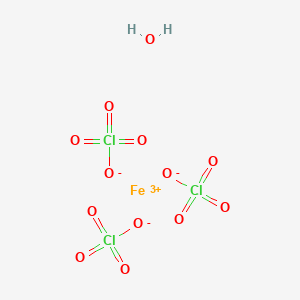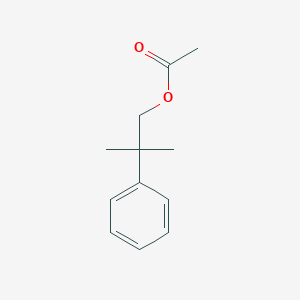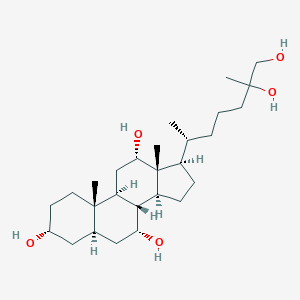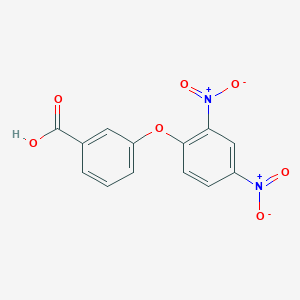![molecular formula C14H14O4 B098471 4-Hydroxy-2,2-dimethyl-3,4-dihydropyrano[3,2-g]chromen-8-one CAS No. 16498-71-8](/img/structure/B98471.png)
4-Hydroxy-2,2-dimethyl-3,4-dihydropyrano[3,2-g]chromen-8-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-2,2-dimethyl-3,4-dihydropyrano[3,2-g]chromen-8-one, also known as coumarin-3-carboxylic acid, is a naturally occurring compound found in many plants. It has been studied extensively for its potential therapeutic applications due to its unique chemical structure and biological properties.
Aplicaciones Científicas De Investigación
Coumarin-3-carboxylic acid has been studied for its potential therapeutic applications in a variety of fields, including cancer research, cardiovascular disease, and neurodegenerative diseases. It has been shown to have anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. Coumarin-3-carboxylic acid has also been shown to have anti-inflammatory and anti-oxidant properties, which may be beneficial in the treatment of cardiovascular disease. In addition, it has been studied for its potential neuroprotective effects in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-2,2-dimethyl-3,4-dihydropyrano[3,2-g]chromen-8-onearboxylic acid is not fully understood, but it is thought to be due to its ability to inhibit enzymes involved in various biological processes. It has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which may contribute to its anti-cancer properties. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators, which may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects:
Coumarin-3-carboxylic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to have anti-inflammatory and anti-oxidant properties, which may be beneficial in the treatment of cardiovascular disease. In addition, it has been studied for its potential neuroprotective effects in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-Hydroxy-2,2-dimethyl-3,4-dihydropyrano[3,2-g]chromen-8-onearboxylic acid in lab experiments is its natural occurrence in many plants, which makes it readily available for study. It also has a unique chemical structure and biological properties, which make it an interesting compound to study. One limitation of using 4-Hydroxy-2,2-dimethyl-3,4-dihydropyrano[3,2-g]chromen-8-onearboxylic acid in lab experiments is its potential toxicity at high concentrations, which may limit its use in vivo.
Direcciones Futuras
There are many future directions for the study of 4-Hydroxy-2,2-dimethyl-3,4-dihydropyrano[3,2-g]chromen-8-onearboxylic acid. One area of future research is the development of more efficient synthesis methods for 4-Hydroxy-2,2-dimethyl-3,4-dihydropyrano[3,2-g]chromen-8-onearboxylic acid. Another area of future research is the identification of the specific enzymes and pathways that 4-Hydroxy-2,2-dimethyl-3,4-dihydropyrano[3,2-g]chromen-8-onearboxylic acid inhibits, which may lead to the development of more targeted therapies. In addition, further studies are needed to determine the optimal dosage and delivery methods for 4-Hydroxy-2,2-dimethyl-3,4-dihydropyrano[3,2-g]chromen-8-onearboxylic acid in vivo. Finally, more research is needed to determine the potential therapeutic applications of 4-Hydroxy-2,2-dimethyl-3,4-dihydropyrano[3,2-g]chromen-8-onearboxylic acid in the treatment of various diseases.
Métodos De Síntesis
Coumarin-3-carboxylic acid can be synthesized using a variety of methods, including the Pechmann condensation reaction, Knoevenagel condensation reaction, and the Perkin reaction. The Pechmann condensation reaction involves the reaction of salicylaldehyde with a β-ketoester in the presence of a Lewis acid catalyst to form coumarin. The carboxylation of coumarin then leads to the formation of 4-Hydroxy-2,2-dimethyl-3,4-dihydropyrano[3,2-g]chromen-8-onearboxylic acid. The Knoevenagel condensation reaction involves the reaction of salicylaldehyde with malonic acid in the presence of a base catalyst to form 4-Hydroxy-2,2-dimethyl-3,4-dihydropyrano[3,2-g]chromen-8-onearboxylic acid. The Perkin reaction involves the reaction of salicylic acid with an anhydride to form 4-Hydroxy-2,2-dimethyl-3,4-dihydropyrano[3,2-g]chromen-8-onearboxylic acid.
Propiedades
Número CAS |
16498-71-8 |
|---|---|
Fórmula molecular |
C14H14O4 |
Peso molecular |
246.26 g/mol |
Nombre IUPAC |
4-hydroxy-2,2-dimethyl-3,4-dihydropyrano[3,2-g]chromen-8-one |
InChI |
InChI=1S/C14H14O4/c1-14(2)7-10(15)9-5-8-3-4-13(16)17-11(8)6-12(9)18-14/h3-6,10,15H,7H2,1-2H3 |
Clave InChI |
ROLQOZGSPUDBFG-UHFFFAOYSA-N |
SMILES |
CC1(CC(C2=C(O1)C=C3C(=C2)C=CC(=O)O3)O)C |
SMILES canónico |
CC1(CC(C2=C(O1)C=C3C(=C2)C=CC(=O)O3)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





